ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylate hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes both a bicyclo[2.1.1]hexane and an oxetane ring. The presence of these rings imparts significant strain and rigidity to the molecule, making it an interesting subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylate hydrochloride typically involves a multi-step process. One common approach is the [2 + 2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be catalyzed by photochemical methods or Lewis acids . The oxetane ring is then introduced through subsequent transformations, often involving the use of silyl enol ethers and formal cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for photochemical reactions and the development of more efficient catalysts to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit precisely into binding sites on enzymes or receptors, potentially inhibiting their activity or altering their function . The pathways involved in these interactions are still under investigation, but they likely include modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclo[2.1.1]hexane core but may lack the oxetane ring or other functional groups.
Oxetane derivatives: Compounds containing the oxetane ring but with different substituents or additional rings.
Uniqueness
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylate hydrochloride is unique due to its combination of a bicyclo[2.1.1]hexane core and an oxetane ring. This dual-ring structure imparts significant strain and rigidity, making it distinct from other compounds with only one of these features .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4.ClH/c1-2-15-8(13)10-3-9(4-10,5-12)16-11(10)6-14-7-11;/h2-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVBIMRRWCTWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23COC3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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